

Application Notes and Protocols for 4-Methylthiazole-2-carbaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: **4-Methylthiazole-2-carbaldehyde**

Cat. No.: **B075903**

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Introduction

4-Methylthiazole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide array of therapeutic applications.^[1] Derivatives of the thiazole nucleus are known to exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.^[2] This document provides detailed application notes and experimental protocols for the utilization of **4-Methylthiazole-2-carbaldehyde** in the synthesis and evaluation of novel therapeutic agents. While the provided data and protocols are representative of thiazole derivatives, they serve as a foundational guide for compounds synthesized from **4-Methylthiazole-2-carbaldehyde**.

I. Anticancer Applications

Thiazole derivatives have been extensively investigated as potent anticancer agents.^[3] They can be synthetically modified to target various cancer-related pathways, including kinase signaling and microtubule dynamics. The aldehyde functionality of **4-Methylthiazole-2-carbaldehyde** serves as a key handle for the synthesis of diverse derivatives, such as Schiff bases and other heterocyclic systems, with potential antiproliferative activity.^[4]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class	Cell Line	IC ₅₀ (μM)	Reference
Thiazole-Naphthalene Derivatives	MCF-7 (Breast)	0.48 ± 0.03	[5]
A549 (Lung)		0.97 ± 0.13	[5]
2-Aminothiazole Sulfonamides	MCF-7 (Breast)	2.57 ± 0.16	[6]
HepG2 (Liver)		7.26 ± 0.44	[6]
Thiazolyl-Pyrazoline Derivatives	A549 (Lung)	Potent Inhibition	[7]
Thiazole-based c-Met Inhibitors	MKN-45 (Gastric)	Potent Inhibition	[8]
A549 (Lung)		0.83	[8]
HT-29 (Colon)		0.68	[8]
MDA-MB-231 (Breast)		3.94	[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of synthesized **4-Methylthiazole-2-carbaldehyde** derivatives on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Synthesized thiazole derivatives
- Human cancer cell line (e.g., MCF-7, A549)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

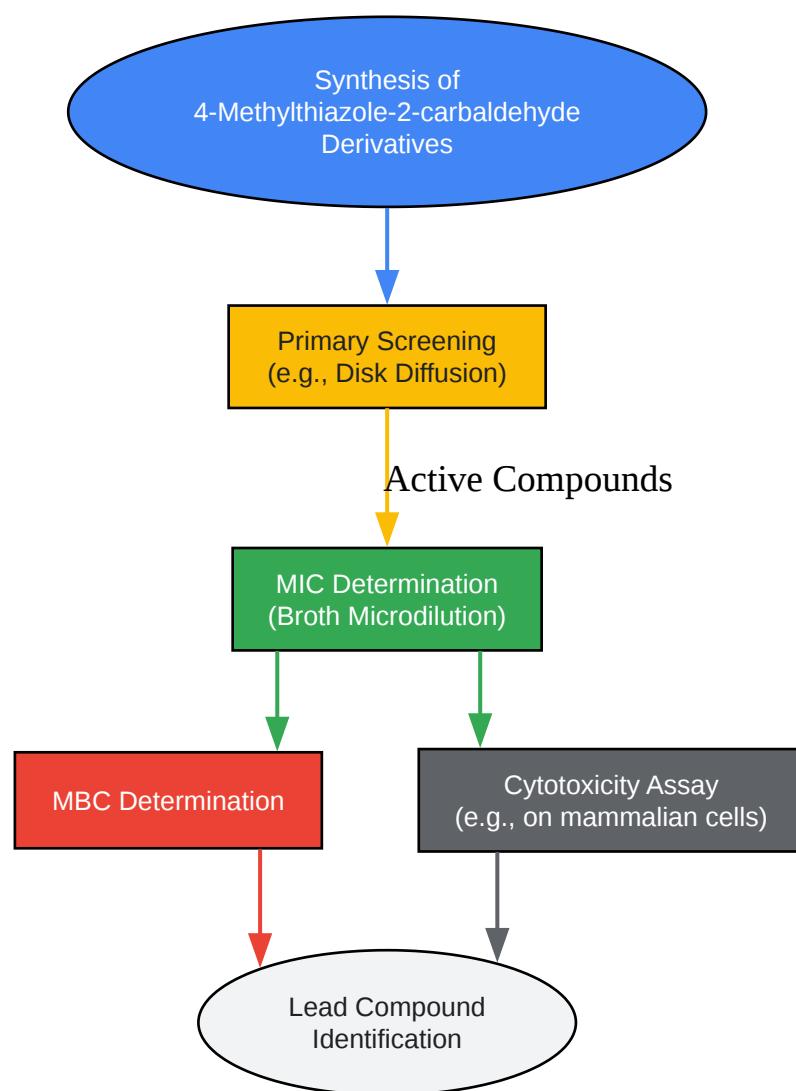
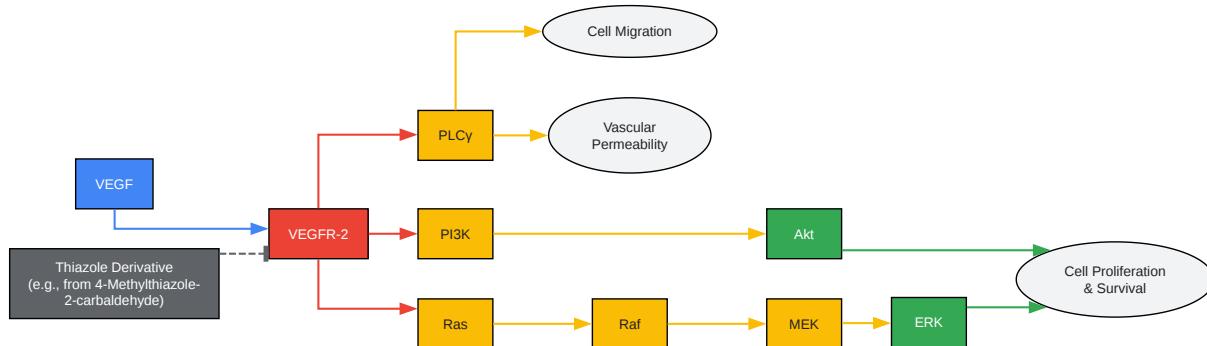
Procedure:

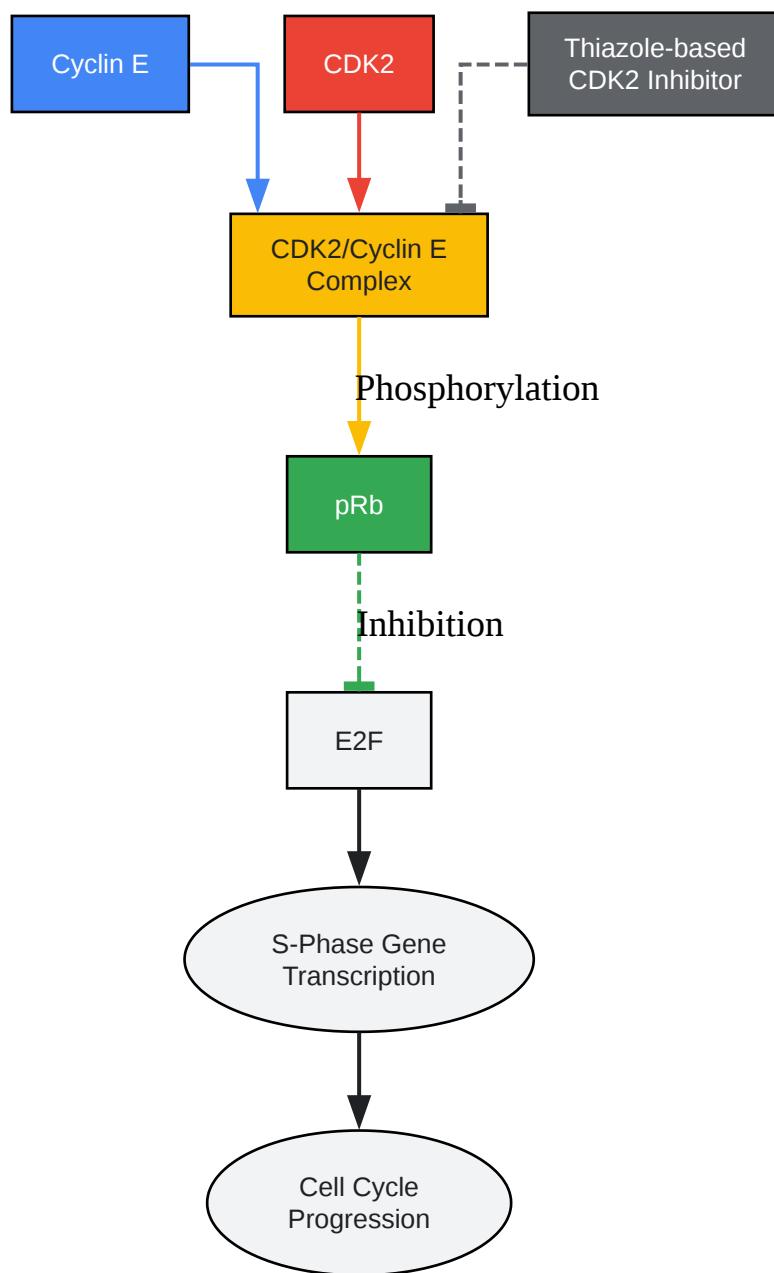
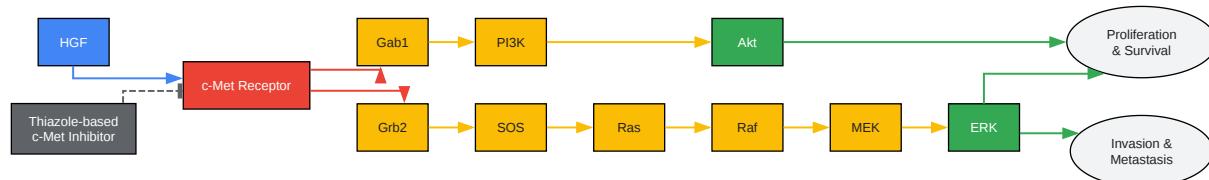
- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete DMEM. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Angiogenesis (VEGF Signaling)

Many thiazole derivatives exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.





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